molecular formula C48H100BrN B080323 Tetradodecylammonium bromide CAS No. 14866-34-3

Tetradodecylammonium bromide

Cat. No.: B080323
CAS No.: 14866-34-3
M. Wt: 771.2 g/mol
InChI Key: SMEFTBPJZGVAPK-UHFFFAOYSA-M
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Description

Tetradodecylammonium bromide, also known as tetralaurylammonium bromide, is a quaternary ammonium salt. It consists of a positively charged nitrogen atom attached to four long alkyl chains, each containing twelve carbon atoms. This compound is commonly used as a surfactant and phase-transfer catalyst due to its ability to facilitate the transfer of reactants between aqueous and organic phases .

Mechanism of Action

Tetradodecylammonium bromide (TDAB) is a quaternary ammonium salt that plays a significant role in various biochemical processes . This article will delve into the mechanism of action of TDAB, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

TDAB is a surfactant and phase-transfer catalyst . As a surfactant, it reduces surface tension between two liquids or a liquid and a solid, facilitating their interaction. As a phase-transfer catalyst, it enables the migration of a reactant from one phase into another where reaction occurs .

Mode of Action

The mode of action of TDAB is primarily based on its surfactant and phase-transfer catalyst properties . As a surfactant, it alters the properties of water molecules, reducing surface tension and enabling better interaction between different phases of a solution. As a phase-transfer catalyst, it facilitates the transfer of a reactant from one phase to another, thereby enhancing the efficiency of the reaction .

Biochemical Pathways

As a phase-transfer catalyst, it is known to play a role in various chemical reactions, including the synthesis of ethyl-lophine .

Pharmacokinetics

Given its use as a surfactant and phase-transfer catalyst, it is likely to have significant interactions with biological membranes, potentially influencing its absorption and distribution .

Result of Action

The primary result of TDAB’s action is the facilitation of chemical reactions through its role as a phase-transfer catalyst .

Action Environment

The action of TDAB can be influenced by various environmental factors. For instance, the efficiency of its action as a phase-transfer catalyst can be affected by the polarity of the solvent, temperature, and pressure

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradodecylammonium bromide can be synthesized through the quaternization of dodecylamine with dodecyl bromide. The reaction typically occurs in an organic solvent such as chloroform or toluene, under reflux conditions. The reaction is as follows:

C12H25NH2+4C12H25Br[C12H25]4NBr+3HBr\text{C}_{12}\text{H}_{25}\text{NH}_2 + 4\text{C}_{12}\text{H}_{25}\text{Br} \rightarrow \text{[C}_{12}\text{H}_{25}\text{]}_4\text{NBr} + 3\text{HBr} C12​H25​NH2​+4C12​H25​Br→[C12​H25​]4​NBr+3HBr

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Phase-Transfer Catalysis: It acts as a catalyst in phase-transfer reactions, facilitating the transfer of reactants between immiscible phases.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles include hydroxide ions, cyanide ions, and alkoxide ions.

    Conditions: Reactions are typically carried out in biphasic systems with vigorous stirring to ensure efficient phase transfer.

Major Products:

  • The major products depend on the nucleophile used. For example, using hydroxide ions would yield tetradodecylammonium hydroxide.

Chemistry:

    Phase-Transfer Catalysis: Widely used in organic synthesis to enhance reaction rates and yields.

    Surfactant: Employed in the formulation of detergents and emulsifiers.

Biology and Medicine:

    Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in disinfectants and antiseptics.

Industry:

Comparison with Similar Compounds

Uniqueness: Tetradodecylammonium bromide is unique due to its balance between hydrophobic and hydrophilic properties, making it an effective surfactant and phase-transfer catalyst. Its twelve-carbon alkyl chains provide optimal solubility and micelle formation, which are crucial for its applications in various fields .

Properties

IUPAC Name

tetradodecylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H100N.BrH/c1-5-9-13-17-21-25-29-33-37-41-45-49(46-42-38-34-30-26-22-18-14-10-6-2,47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4;/h5-48H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEFTBPJZGVAPK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H100BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40933444
Record name N,N,N-Tridodecyldodecan-1-aminium bromide
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Molecular Weight

771.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14866-34-3
Record name Tetradodecylammonium bromide
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URL https://commonchemistry.cas.org/detail?cas_rn=14866-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tetradodecylammonium bromide
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Record name N,N,N-Tridodecyldodecan-1-aminium bromide
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Record name Tetradodecylammonium bromide
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Q & A

Q1: How does Tetradodecylammonium Bromide (TDAB) interact with perovskite materials in solar cell applications?

A1: TDAB acts as a post-surface modifier for perovskite films used in solar cells. It binds to the perovskite through hydrogen bonding, as confirmed by X-ray Photoelectron Spectroscopy (XPS) and Fourier Transform Infrared Spectroscopy (FTIR) analyses. [] This interaction leads to the formation of a (TDDA)2PbI1.66Br2.34 capping layer on the perovskite surface, effectively passivating defects. []

Q2: What is the impact of TDAB modification on the performance of perovskite solar cells?

A2: TDAB modification significantly enhances the power conversion efficiency (PCE) of perovskite solar cells. This improvement stems from the suppression of both electron and hole defects within the perovskite film, facilitating more efficient charge transport. [] For instance, a study reported a champion PCE of 21.33% for a TDAB-modified device. []

Q3: Beyond efficiency, how does TDAB treatment impact the stability of perovskite solar cells?

A3: The bulky cation of TDAB forms a hydrophobic capping layer on the perovskite surface, evidenced by a water contact angle of 93.39°. [] This hydrophobic layer acts as a barrier against moisture, a known degradation factor for perovskite materials. As a result, TDAB-modified PSCs exhibit remarkable stability, retaining their performance even after 30 days in humid air conditions (RH ≈ 40%). []

Q4: What is the role of TDAB in dispersing graphene sheets?

A4: TDAB, alongside other quaternary ammonium salts, can facilitate the dispersion of graphene oxide (GO) and reduced graphene oxide (RGO) in organic solvents like chloroform. [] This process relies on ionic interactions. The negatively charged carboxylic groups (COO-) on the GO or RGO surface interact with the positively charged ammonium group (NR4+) of TDAB. []

Q5: Does the alkyl chain length in quaternary ammonium salts influence their effectiveness in dispersing graphene sheets?

A5: Yes, the length of the alkyl chain significantly affects the effectiveness of quaternary ammonium salts in dispersing graphene. Studies comparing tetradecyltrimethylammonium bromide (TTAB), didodecyldimethylammonium bromide (DDAB), and TDAB (with 1, 2, and 4 alkyl chains, respectively) found DDAB to be the most effective. [] The longer chains in TDAB likely hinder efficient ionic interaction with GO or RGO due to steric effects. []

Q6: How is TDAB used in the development of taste sensors?

A6: TDAB serves as a lipid component in artificial lipid membranes for taste sensing applications. [] These membranes, often composed of TDAB, a plasticizer like dioctylphenyl phosphonate (DOPP), and a supporting polymer like polyvinyl chloride (PVC), act as the recognition element in the sensor. [] They transform chemical information from taste substances into measurable electrical potential changes. []

Q7: Can you provide details about the molecular formula, weight, and any relevant spectroscopic data for TDAB?

A7: The molecular formula for TDAB is C40H84BrN. It has a molecular weight of 667.01 g/mol. While the provided research doesn't include detailed spectroscopic data for TDAB, techniques like Fourier Transform Infrared Spectroscopy (FTIR) [] and X-ray Photoelectron Spectroscopy (XPS) [] have been used to characterize its interactions with other materials.

Q8: Are there any studies investigating the use of TDAB in ion-selective electrodes?

A8: Yes, research indicates that TDAB can be incorporated into ion-selective electrodes (ISEs). It has shown promise as an anion exchanger in nitrate ion-selective electrodes. [, ] In these applications, TDAB, along with a plasticizer like 2-nitrophenyl octyl ether, is incorporated into a PVC matrix to form the sensing membrane. []

Q9: Has TDAB been used in the synthesis of gold nanomaterials?

A9: Yes, TDAB plays a crucial role in the electrochemical synthesis of gold nanostructures. It acts as a stabilizer and micelle template, influencing the size and shape of the resulting nanoparticles. [, , , ] By adjusting the concentration of TDAB and other synthesis parameters, researchers have successfully fabricated gold nanocubes [] and gold nanodendrites. []

Q10: How does the concentration of TDAB affect the size of gold nanoparticles synthesized electrochemically?

A10: Research indicates an inverse relationship between TDAB concentration and the size of gold nanoparticles produced electrochemically. As the amount of TTAB surfactant increases, the size of the gold nanoparticles tends to decrease. []

Q11: What types of analytical techniques are used to characterize TDAB and its effects in various applications?

A11: Numerous analytical techniques have been employed to study TDAB, including:

  • Surface characterization: X-ray photoelectron spectroscopy (XPS) [, ], Fourier transform infrared spectroscopy (FTIR) [, ], contact angle measurements [], surface zeta potential measurements [], gas cluster ion beam time-of-flight secondary ion mass spectrometry (GCIB-TOF-SIMS). []
  • Material characterization: X-ray diffraction (XRD) [, , ], two-dimensional grazing incidence wide-angle X-ray scattering (2D GIWAXS) [], electron diffraction (ED) analysis [], transmission electron microscopy (TEM) [, ], ultraviolet-visible spectrometry (UV-Vis) [, , , , ].
  • Electrochemical characterization: Cyclic voltammetry (CV) [], open circuit potential (OCP) measurements [].

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